- Preparation of guanidine derivatives as VAP-1 inhibitors, World Intellectual Property Organization, , ,
Cas no 957198-30-0 (4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)morpholine)
957198-30-0 structure
Product Name:4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)morpholine
Numéro CAS:957198-30-0
Le MF:C14H22BN3O3
Mégawatts:291.153783321381
MDL:MFCD07368246
CID:828888
PubChem ID:16414213
Update Time:2025-09-19
4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)morpholine Propriétés chimiques et physiques
Nom et identifiant
-
- 4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)morpholine
- 2-(4-Morpholino)pyrimidine-5-boronic acid pinacol ester
- 2-(4-Morpholino)pyrimidine-5-boronic acid, pinacol eser
- 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyrimidinyl]Morpholine
- 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]morpholine
- 2-(3,4,5-TRIMETHOXY-PHENYL)-QUINOLINE-4-CARBOXYLIC ACID HYDRAZIDE
- 2-Morpholino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
- PubChem17174
- C14H22BN3O3
- HNVAYPJNFUXYII-UHFFFAOYSA-N
- ZXBA000742
- AB31990
- OR360308
- AM804614
- TR-0
- 4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyrimidinyl]morpholine (ACI)
- 2-(Morpholino)pyrimidin-5-ylboronic acid pinacol ester
- 2-(Morpholino)pyrimidine-5-boronic acid pinacol ester
- 957198-30-0
- 2-(4-Thiomorpholino)pyrimidine-5-boronic acid, pinacol ester
- (2-MORPHOLINOPYRIMIDIN-5-YL)BORONIC ACID PINACOL ESTER
- MFCD07368246
- 2-Morpholinopyrimidine-5-boronic Acid Pinacol Ester
- 4-(5-(4455-Tetramethyl-132-dioxaborolan-2-yl)pyrimidin-2-yl)morpholine
- MFCD17167301
- DTXSID50585958
- AC-33451
- EN300-7386095
- SY066330
- DS-14810
- 4-[5-(TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PYRIMIDIN-2-YL]MORPHOLINE
- SCHEMBL1877437
- AKOS005259718
- CS-W019234
- 2-(4-Morpholino)pyrimidine-5-boronic acid pinacol ester, AldrichCPR
-
- MDL: MFCD07368246
- Piscine à noyau: 1S/C14H22BN3O3/c1-13(2)14(3,4)21-15(20-13)11-9-16-12(17-10-11)18-5-7-19-8-6-18/h9-10H,5-8H2,1-4H3
- La clé Inchi: HNVAYPJNFUXYII-UHFFFAOYSA-N
- Sourire: N1C(N2CCOCC2)=NC=C(B2OC(C)(C)C(C)(C)O2)C=1
Propriétés calculées
- Qualité précise: 291.17500
- Masse isotopique unique: 291.1754217g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 6
- Comptage des atomes lourds: 21
- Nombre de liaisons rotatives: 2
- Complexité: 351
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 56.7
Propriétés expérimentales
- Dense: 1.16
- Point d'ébullition: 453.4°C at 760 mmHg
- Le PSA: 56.71000
- Le LogP: 0.67740
4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)morpholine Informations de sécurité
4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)morpholine Données douanières
- Code HS:2934999090
- Données douanières:
Code douanier chinois:
2934999090Résumé:
2934999090. Autres composés hétérocycliques. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%
Éléments de déclaration:
Nom du produit, contenu du composant, pour
Résumé:
2934999090. Autres composés hétérocycliques. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%
4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)morpholine PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T10660-250mg |
4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)morpholine |
957198-30-0 | 97% | 250mg |
¥63.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T10660-1g |
4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)morpholine |
957198-30-0 | 97% | 1g |
¥217.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T10660-5g |
4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)morpholine |
957198-30-0 | 97% | 5g |
¥1081.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T10660-100mg |
4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)morpholine |
957198-30-0 | 100mg |
¥156.0 | 2021-09-03 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T10660-25g |
4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)morpholine |
957198-30-0 | 25g |
¥11276.0 | 2021-09-03 | ||
| Ambeed | A208155-100mg |
4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)morpholine |
957198-30-0 | 97% | 100mg |
$9.0 | 2024-07-16 | |
| Ambeed | A208155-250mg |
4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)morpholine |
957198-30-0 | 97% | 250mg |
$23.0 | 2025-04-14 | |
| Ambeed | A208155-1g |
4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)morpholine |
957198-30-0 | 97% | 1g |
$43.0 | 2025-04-14 | |
| Ambeed | A208155-5g |
4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)morpholine |
957198-30-0 | 97% | 5g |
$164.0 | 2025-04-14 | |
| Ambeed | A208155-25g |
4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)morpholine |
957198-30-0 | 97% | 25g |
$549.0 | 2025-04-14 |
4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)morpholine Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran ; 24 h, 80 °C
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; overnight, 85 °C
Référence
- Preparation of 1,2,4-triazole derivative and their medical application as anticancer agents, World Intellectual Property Organization, , ,
Méthode de production 3
Conditions de réaction
1.1 Solvents: Acetonitrile , Tetrahydrofuran ; 1 h, rt
1.2 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 100 °C
1.2 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 100 °C
Référence
- Preparation of pyridinyl derivatives, pharmaceutical compositions and uses thereof as selective AOC3 inhibitors, World Intellectual Property Organization, , ,
Méthode de production 4
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; overnight, 90 °C; 90 °C → rt
Référence
- Heteroaryl compounds as protein kinase inhibitors and their preparation, World Intellectual Property Organization, , ,
Méthode de production 5
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; overnight, 100 °C
1.2 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide , 1,4-Dioxane ; overnight, 95 °C
1.2 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide , 1,4-Dioxane ; overnight, 95 °C
Référence
- Sulfonyl-substituted benzoheterocyclic derivative as EZH2 inhibitor and its preparation, World Intellectual Property Organization, , ,
Méthode de production 6
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ; overnight, 80 °C
Référence
- Process for preparation of 1,5,7-tri-substituted isoquinoline derivatives and use in medicines, World Intellectual Property Organization, , ,
Méthode de production 7
Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 30 min, -78 °C
1.2 2 h, -78 °C; -78 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 2 h, -78 °C; -78 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
Référence
- Pyrrole derivatives useful for the treatment of cytokine-mediated diseases and their preparation, World Intellectual Property Organization, , ,
4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)morpholine Raw materials
- 4-(5-Bromopyrimidin-2-yl)morpholine
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Bis(pinacolato)diborane
- 2-fluoropyrimidine-5-boronic acid pinacol ester
- 5-Bromo-2-chloropyrimidine
4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)morpholine Preparation Products
4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)morpholine Littérature connexe
-
Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
-
H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
-
Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
957198-30-0 (4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)morpholine) Produits connexes
- 1402166-41-9(1-(5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)pyrimidin-2-yl)pyrrolidin-3-ol)
- 1015242-05-3(1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]azepane)
- 1015242-08-6(2-(3,4-Dihydropyridin-1(2H)-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine)
- 1218791-45-7(N,N-Diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine)
- 1202805-24-0(N-(2-Methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine)
- 1218791-44-6(N-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine)
- 1218789-34-4(2-((5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)amino)ethanol)
- 1448172-67-5(2-(Azetidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine)
- 942922-07-8(2-(4-Methylpiperazin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine)
- 1015242-07-5(-(pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine)
Fournisseurs recommandés
Suzhou Genelee Bio-Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot
Jiangsu Kolod Food Ingredients Co.,ltd
Membre gold
Fournisseur de Chine
Lot
SHOCHEM(SHANGHAI) CO.,lTD
Membre gold
Fournisseur de Chine
Lot
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Réactif
Hebei Liye chemical Co.,Ltd
Membre gold
Fournisseur de Chine
Lot